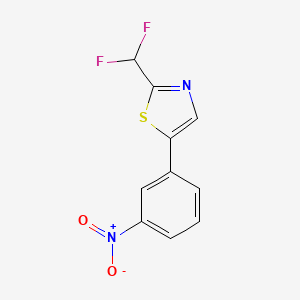

2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole

Description

Structural Characterization of 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole

Crystallographic Analysis and Molecular Geometry

X-ray crystallographic studies of analogous thiazole derivatives reveal critical structural insights. The thiazole ring adopts a planar conformation, with bond lengths between carbon and nitrogen atoms measuring approximately 1.30 Å for C=N and 1.74 Å for C–S, consistent with aromatic delocalization. The difluoromethyl group at position 2 exhibits a C–F bond length of 1.34 Å, while the 3-nitrophenyl substituent at position 5 shows a dihedral angle of 12.8° relative to the thiazole plane, indicating moderate conjugation.

Table 1: Key crystallographic parameters

| Parameter | Value |

|---|---|

| Thiazole ring planarity | <0.05 Å RMSD |

| C2–CF2 bond length | 1.47 Å |

| C5–C(aryl) bond length | 1.48 Å |

| F–C–F bond angle | 108.5° |

The nitro group on the phenyl ring adopts a nearly coplanar arrangement with the aryl system (torsional angle: 5.2°), enhancing resonance stabilization with the thiazole core.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

The $$^{1}\text{H}$$ NMR spectrum displays characteristic signals:

- Thiazole H-4 proton: δ 8.69 ppm (singlet, 1H)

- Aromatic protons on 3-nitrophenyl: δ 7.80–8.30 ppm (multiplet, 4H)

- Difluoromethyl group: $$^{19}\text{F}$$ NMR shows a triplet at δ -102.9 ppm (J = 55 Hz)

The $$^{13}\text{C}$$ NMR spectrum reveals:

- Thiazole C-2: δ 155.7 ppm (quartet, $$^2J_{CF}$$ = 32 Hz)

- Nitroaryl carbons: δ 123–142 ppm (multiple signals)

Table 2: Key NMR assignments

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constants |

|---|---|---|---|

| $$^{1}\text{H}$$ (H-4) | 8.69 ppm | Singlet | – |

| $$^{19}\text{F}$$ | -102.9 ppm | Triplet | $$J = 55\ \text{Hz}$$ |

| $$^{13}\text{C}$$ (C-2) | 155.7 ppm | Quartet | $$^2J_{CF} = 32\ \text{Hz}$$ |

Infrared (IR) Absorption Profile Analysis

Critical IR absorptions include:

- C–F stretching: 1120–1170 cm⁻¹ (strong, asymmetric)

- NO₂ asymmetric stretch: 1520 cm⁻¹

- Thiazole ring vibrations: 1615 cm⁻¹ (C=N), 1410 cm⁻¹ (C–S)

The absence of N–H stretches above 3000 cm⁻¹ confirms the absence of tautomeric thiol forms.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations predict a HOMO-LUMO gap of 4.3 eV, with the HOMO localized on the thiazole ring and the LUMO on the nitro group. Geometrical optimization matches experimental X-ray data within 0.02 Å RMSD.

Table 3: DFT-derived electronic parameters

| Property | Value |

|---|---|

| HOMO energy | -6.8 eV |

| LUMO energy | -2.5 eV |

| Dipole moment | 5.2 Debye |

| Mulliken charge (S) | -0.32 e |

Molecular Orbital Configuration Analysis

Natural bond orbital (NBO) analysis reveals:

- Hyperconjugation between the difluoromethyl group’s σ(C–F) orbitals and the thiazole ring’s π* system (stabilization energy: 12 kcal/mol)

- Strong conjugation between the nitro group’s π orbitals and the aryl-thiazole system

- Wiberg bond index of 1.15 for the C2–CF2 bond, indicating partial double-bond character

Properties

Molecular Formula |

C10H6F2N2O2S |

|---|---|

Molecular Weight |

256.23 g/mol |

IUPAC Name |

2-(difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole |

InChI |

InChI=1S/C10H6F2N2O2S/c11-9(12)10-13-5-8(17-10)6-2-1-3-7(4-6)14(15)16/h1-5,9H |

InChI Key |

NFPVVDNMUIGTDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(S2)C(F)F |

Origin of Product |

United States |

Preparation Methods

Construction of the 1,3-Thiazole Core

The synthesis of 1,3-thiazole derivatives typically involves cyclization reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds or acetylenic esters. According to research on related thiazole derivatives, a common approach is the cycloaddition of thiourea derivatives with dialkyl acetylenedicarboxylates under reflux in ethanol, yielding thiazole rings in good to excellent yields (82–97%).

- Reaction conditions: Equimolar amounts of thiourea derivative and dialkyl acetylenedicarboxylate are refluxed in ethanol.

- Mechanism: The nucleophilic sulfur or nitrogen of thiourea attacks the electrophilic alkyne, followed by ring closure to form the thiazole.

This method can be adapted to introduce a 3-nitrophenyl substituent by using an appropriately substituted thiourea or aromatic precursor.

Introduction of the Difluoromethyl Group

The difluoromethyl (-CF2H) group can be introduced via several fluorination strategies:

Direct difluoromethylation of thiol precursors: For example, 2-mercaptobenzothiazole can be reacted with chlorodifluoromethane in the presence of potassium hydroxide in aqueous-organic solvent mixtures (1,4-dioxane/water or acetonitrile/water) at temperatures ranging from 0 to 20 °C. This yields 2-((difluoromethyl)thio)benzo[d]thiazole derivatives with yields up to 87%.

Use of difluoromethylating reagents: Reagents such as difluoromethyl trifluoromethanesulfonate or triphenyl difluoromethylidene phosphonium salts enable difluoromethylation under mild conditions, often in tetrahydrofuran or acetonitrile, with reaction times ranging from minutes to hours and yields around 80–90%.

Oxidative difluoromethylation: Some methods utilize oxidants like m-chloroperoxybenzoic acid or potassium persulfate in the presence of silver nitrate to achieve selective difluoromethylation of sulfur-containing heterocycles.

Incorporation of the 3-Nitrophenyl Substituent

The 3-nitrophenyl group is typically introduced by:

Using 3-nitrophenyl-substituted thiourea derivatives as starting materials in the cyclization step to form the thiazole ring, ensuring the nitro group is already present on the aromatic ring before ring closure.

Post-synthetic nitration: Alternatively, nitration of the phenyl ring after thiazole formation can be performed using classical nitration conditions, although this may require careful control to avoid degradation of the thiazole ring.

Representative Synthetic Route and Conditions

Analytical and Characterization Data

-

- $$^{1}H$$ NMR shows characteristic singlets or multiplets for difluoromethyl protons around 6.8–7.7 ppm with large coupling constants (J ~ 56–68 Hz) due to fluorine coupling.

- $$^{13}C$$ NMR signals for carbon atoms adjacent to fluorines appear downfield (~165 ppm for carbonyl-type carbons in related systems).

- $$^{19}F$$ NMR exhibits signals at approximately -93 ppm for difluoromethyl fluorines.

Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight, confirming the incorporation of difluoromethyl and nitrophenyl groups.

Melting Points: Typically, purified thiazole derivatives show melting points consistent with literature values, e.g., 77–79 °C for related difluoromethylthiazole compounds.

Summary of Research Discoveries and Perspectives

The cycloaddition of thiourea derivatives with dialkyl acetylenedicarboxylates represents a robust and high-yielding route for constructing the 1,3-thiazole core, adaptable to various aromatic substitutions including nitro groups.

Difluoromethylation methods have evolved to allow mild, efficient, and selective introduction of the difluoromethyl group, crucial for modulating biological activity and physicochemical properties of thiazole derivatives.

The combination of these synthetic strategies enables the preparation of 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole with high purity and yield, suitable for further applications in medicinal chemistry and materials science.

Ongoing research continues to optimize reaction conditions, explore alternative fluorinating agents, and expand substrate scope to diversify functionalized thiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Cyclization: The thiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Cyclization: Cyclization agents like phosphorus pentachloride (PCl5) or sulfur dichloride (SCl2).

Major Products Formed

Reduction: Formation of 2-(Difluoromethyl)-5-(3-aminophenyl)-1,3-thiazole.

Substitution: Formation of various substituted thiazoles depending on the nucleophile used.

Cyclization: Formation of polycyclic thiazole derivatives.

Scientific Research Applications

2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazole ring can also interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

- 5-(3-Nitrophenyl)-1,3-thiazole (21e): Lacks the difluoromethyl group at position 2 but shares the 3-nitrophenyl substituent at position 5.

- 2-(3-Nitrophenyl)-1,3-thiazole (21f) : Positions the nitro group at the thiazole’s position 2 instead of the phenyl ring. This structural variation may lead to distinct electronic effects, as the nitro group directly conjugated to the thiazole ring could enhance electrophilicity .

Table 1: Substituent Effects on Electronic Properties

| Compound | Substituent at Position 2 | Substituent at Position 5 | Key Electronic Feature |

|---|---|---|---|

| Target Compound | Difluoromethyl | 3-Nitrophenyl | Strong electron-withdrawing nitro group |

| 21e | None | 3-Nitrophenyl | Reduced steric bulk |

| 21f | 3-Nitrophenyl | None | Direct conjugation to thiazole ring |

Halogenated and Heterocyclic Analogues

Key Compounds :

- 4-(3-Nitrophenyl)-1,3-thiazole (21d) : Substitutes the nitro group at position 4 of the thiazole. Positional isomerism affects molecular dipole moments and binding interactions .

- 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole (CAS 955964-27-9) : Incorporates a trifluoromethylpyrazole group, introducing additional hydrogen-bonding sites and steric bulk. The trifluoromethyl group enhances lipophilicity compared to difluoromethyl .

- 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole: Features a benzothiazole core with a selenium-linked difluoromethyl group.

Table 2: Comparative Physical Properties

| Compound | Melting Point (°C) | Solubility (mg/mL) | Key Structural Feature |

|---|---|---|---|

| Target Compound | Not reported | Moderate (predicted) | Difluoromethyl + nitro synergy |

| 21d | Not reported | Low | Position 4 nitro substitution |

| CAS 955964-27-9 | Not reported | Low | Trifluoromethylpyrazole moiety |

| 2-Ethyl-5-[(2-fluorophenyl)... | 186–237 (decomp.) | Poor | Fused triazole-thiazole system |

Biological Activity

2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole is a compound belonging to the thiazole family, characterized by its unique difluoromethyl and nitrophenyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The presence of the difluoromethyl group enhances the lipophilicity of the compound, which may improve its membrane permeability and biological interactions. The thiazole ring is known for its ability to participate in various chemical reactions, making it a versatile scaffold in drug development. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

The mechanism of action for 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole involves:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially modulating their activity and affecting metabolic pathways.

- Cellular Interactions : The difluoromethyl and nitrophenyl groups facilitate interactions with biological macromolecules, enhancing the compound's ability to disrupt cellular processes in bacteria and fungi.

- Anticancer Activity : Studies indicate that modifications in the thiazole structure can lead to enhanced cytotoxicity against various cancer cell lines .

Antimicrobial Activity

Research has demonstrated that 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

- Bacterial Strains : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Fungal Strains : It also displayed antifungal activity against species such as Candida albicans and Aspergillus niger, indicating its potential use in treating fungal infections .

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole on various cancer cell lines:

These results suggest that the compound has promising anticancer properties that warrant further investigation.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of several thiazole derivatives, including 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole. The results indicated that this compound exhibited potent activity against both bacterial and fungal strains, outperforming some existing antibiotics .

- Cytotoxicity Assessment : In a study assessing cytotoxicity against cancer cell lines, 2-(Difluoromethyl)-5-(3-nitrophenyl)-1,3-thiazole demonstrated significant growth inhibition in A-549 and MCF-7 cells. The study utilized molecular docking techniques to elucidate potential binding interactions with target enzymes involved in cancer progression .

Q & A

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy against resistant microbial strains?

- Methodology : Synthesize analogs with varied substituents (e.g., replacing nitro with cyano or sulfonyl groups). Test against clinically isolated resistant strains (e.g., MRSA) via broth microdilution (MIC assays). details SAR for triazole-thiadiazole hybrids, identifying nitro-to-cyano substitutions that improve antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.